molecular formula C11H11ClN2O2 B1611297 4-Chloro-l-tryptophan CAS No. 52448-14-3

4-Chloro-l-tryptophan

Cat. No.: B1611297
CAS No.: 52448-14-3
M. Wt: 238.67 g/mol
InChI Key: NRTHKYABOMUPSC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-l-tryptophan is a halogenated derivative of l-tryptophan, an essential amino acid. The incorporation of a chlorine atom at the 4-position of the indole ring in tryptophan significantly alters its chemical properties and biological activities.

Mechanism of Action

Target of Action

4-Chloro-l-tryptophan primarily targets the C-terminal Binding Proteins (CtBP1/2) . These proteins are oncogenic transcriptional coregulators and dehydrogenases often overexpressed in multiple solid tumors, including breast, colon, and ovarian cancer, and associated with poor survival .

Mode of Action

The compound interacts with its targets by binding to a conserved active site tryptophan (W318/324; CtBP1/2) that is unique among eukaryotic D2-dehydrogenases . This interaction disrupts CtBP oligomerization and transcription coregulatory activities .

Biochemical Pathways

This compound is a derivative of L-tryptophan, an essential amino acid. L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The compound is produced in the tryptophan metabolic pathway , which involves the glycolytic pathway (EMP), pentose phosphate pathway (PPP), and shikimate pathway .

Pharmacokinetics

L-tryptophan, from which it is derived, is known to undergo an extensive and complex metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms .

Result of Action

The result of this compound’s action is the disruption of CtBP oligomerization and transcription coregulatory activities . This disruption can lead to changes in the expression of genes responsible for apoptosis, metastasis-associated epithelial–mesenchymal transition, and genes that promote migratory and invasive properties of cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence signals can be enhanced directly and in the cellular environment when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent . Furthermore, the compound’s action can be influenced by the presence of other microorganisms, as seen in its role in bacterial signaling .

Biochemical Analysis

Biochemical Properties

4-Chloro-l-tryptophan interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a substrate for aromatic l-amino acid decarboxylase (AADC), an enzyme involved in the synthesis of monoamine neurotransmitters . The interaction between this compound and AADC is crucial for the production of various aromatic biogenic amines .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in various neurological and immunological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the kynurenine pathway, where it interacts with enzymes such as indoleamine 2,3 dioxygenase (IDO) and tryptophan 2,3 dioxygenase (TDO) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that liver cells pre-incubated with a similar compound, DL-6-chlorotryptophan, become less sensitive to tryptophan-mediated inhibition of gluconeogenesis . This suggests that this compound may have similar temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism . This pathway is crucial for the production of several bioactive compounds that play central roles in physiology and pathophysiology .

Transport and Distribution

It is known that tryptophan and its derivatives are transported via specific transporters

Subcellular Localization

It is known that tryptophan decarboxylase, an enzyme that interacts with tryptophan and its derivatives, is a cytosolic enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-l-tryptophan typically involves the halogenation of l-tryptophan. One common method is the use of flavin-dependent halogenases, which can selectively introduce halogen atoms into specific positions on the indole ring. For example, the enzyme RebH from Lechevalieria aerocolonigenes can be used to catalyze the chlorination of l-tryptophan in the presence of a suitable cofactor .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. Corynebacterium glutamicum, for instance, has been engineered to express halogenase genes, enabling the production of halogenated tryptophan derivatives from glucose and other simple substrates .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-l-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products, such as indole-3-acetaldehyde.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-acetaldehyde, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

Chemical Synthesis

4-Chloro-L-tryptophan serves as a crucial precursor for synthesizing various halogenated indole derivatives. These derivatives are significant in developing pharmaceuticals and agrochemicals, where halogenation can enhance biological activity or modify pharmacokinetic properties. The compound's unique structure allows for the exploration of diverse synthetic pathways, particularly in creating complex bioactive molecules.

Table 1: Halogenated Indole Derivatives from this compound

Compound NameApplication AreaBiological Activity
4-Chloro-KynurenineNeuropharmacologyModulates neuroinflammation
5-Bromo-TryptophanAnticancer researchInhibits tumor growth
6-Chloro-IndoleAgrochemical developmentActs as a pesticide

Biological Research

In biological studies, this compound is utilized to investigate the role of halogenated tryptophan in protein function and enzyme activity. Its ability to interact with various biomolecules makes it a valuable tool in elucidating molecular mechanisms underlying cellular processes.

Case Study: Protein Interaction Studies

A study demonstrated that this compound could inhibit the oligomerization of C-terminal binding proteins (CtBP1/2), which are involved in transcriptional regulation. The compound binds to a conserved site within these proteins, disrupting their function and providing insights into gene expression regulation in cancer cells .

Pharmacological Applications

The compound has shown promise in pharmacological applications, particularly as a potential therapeutic agent. Research indicates that it can influence neurotransmitter synthesis and modulate immune responses.

Table 2: Pharmacological Effects of this compound

EffectMechanism of ActionReference
Anti-inflammatoryReduces cytokine production in macrophages
Neurotransmitter modulationServes as a substrate for aromatic L-amino acid decarboxylase (AADC)
Stress response modulationAlters gene expression related to stress pathways

Industrial Applications

In addition to its research uses, this compound finds applications in the industrial sector. It is employed in producing agrochemicals and other chemical intermediates, showcasing its versatility beyond academia.

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several avenues for future research:

  • Synthetic Biology : Utilizing engineered microorganisms to produce halogenated tryptophan derivatives at scale.
  • Drug Development : Investigating the therapeutic potential of various derivatives for treating neurological disorders or cancer.
  • Environmental Chemistry : Assessing the impact of halogenated compounds on ecological systems and their potential as environmentally friendly pesticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-l-tryptophan is unique due to its specific halogenation pattern, which can confer distinct chemical reactivity and biological activity compared to other halogenated tryptophan derivatives. Its selective interaction with certain enzymes and receptors makes it a valuable tool in biochemical and pharmacological research .

Biological Activity

4-Chloro-L-tryptophan (4-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan, recognized for its unique biochemical properties and biological activities. This compound has garnered attention for its role in various metabolic pathways, particularly in the context of neurobiology and cancer research.

This compound primarily targets C-terminal Binding Proteins (CtBP1/2) . The compound binds to a conserved active site tryptophan residue (W318/324) within these proteins, disrupting their oligomerization and transcriptional regulatory functions. This interaction leads to significant alterations in cellular signaling and gene expression, impacting various physiological processes.

Biochemical Pathways

The metabolism of L-tryptophan occurs through three main pathways:

  • Indole Pathway : Predominantly in bacteria.
  • Kynurenine Pathway : In mammals, leading to neuroactive metabolites.
  • Serotonin Pathway : Involved in mood regulation.

This compound can influence these pathways, particularly the kynurenine pathway, where it may affect the synthesis of neuroactive compounds such as kynurenine and quinolinic acid .

Pharmacokinetics

The pharmacokinetic profile of this compound is complex. It is metabolized similarly to L-tryptophan, leading to various bioactive metabolites that exert effects across different organs. Studies indicate that the compound is a substrate for aromatic L-amino acid decarboxylase (AADC) , which plays a crucial role in monoamine neurotransmitter synthesis.

Cellular Effects

Research has shown that this compound affects cellular processes by:

  • Modulating cell signaling pathways.
  • Altering gene expression profiles.
  • Influencing cellular metabolism.

For instance, studies have indicated that liver cells pre-incubated with similar compounds exhibit reduced sensitivity to tryptophan-mediated inhibition of gluconeogenesis, suggesting adaptive cellular responses to halogenated tryptophans.

Neurophysiological Effects

A randomized crossover trial examined the effects of 4-chloro-kynurenine (a metabolite of 4-Cl-Trp) on neurophysiological measures. It was found that higher doses significantly increased specific auditory steady-state response (ASSR) metrics, indicating potential implications for neurological conditions such as depression .

Cancer Research Applications

In cancer studies, the role of tryptophan metabolism has been highlighted as a crucial factor in immune modulation. This compound has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme linked to tumor immune evasion. In vitro assays demonstrated that inhibitors could restore T-cell proliferation in the presence of IDO1-overexpressing cells, showcasing the therapeutic potential of manipulating tryptophan metabolism in cancer immunotherapy .

Pharmacological Models

Pharmacological models utilizing this compound have been developed to assess its effects on immune modulation and cancer progression. These models include:

  • Cell-based assays : To evaluate direct effects on immune cell function.
  • Co-culture systems : To study interactions between tumor cells and immune cells.
  • In vivo models : Such as syngeneic mouse models for assessing therapeutic efficacy against tumors .

Summary Table of Biological Activities

Activity Description
Target Proteins CtBP1/2
Key Pathways Affected Kynurenine pathway; serotonin synthesis
Enzyme Interaction Substrate for AADC
Cellular Impact Alters signaling pathways; affects gene expression
Clinical Implications Potential use in neuropsychiatric disorders and cancer immunotherapy

Properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTHKYABOMUPSC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555059
Record name 4-Chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52448-14-3
Record name 4-Chloro-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-l-tryptophan
Reactant of Route 2
Reactant of Route 2
4-Chloro-l-tryptophan
Reactant of Route 3
Reactant of Route 3
4-Chloro-l-tryptophan
Reactant of Route 4
4-Chloro-l-tryptophan
Reactant of Route 5
4-Chloro-l-tryptophan
Reactant of Route 6
4-Chloro-l-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.